(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases or conditions that involve specific molecular targets.
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers or other materials with specific characteristics.
Mechanism of Action
The mechanism of action of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects. The specific pathways involved depend on the context in which the compound is used, such as in biological or medicinal applications.
Comparison with Similar Compounds
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Heusler compounds: Magnetic intermetallics with face-centered cubic crystal structure.
Aromatic bioactive compounds: Such as 2-phenylethanol, p-hydroxyphenylethanol, and 4-hydroxybenzaldehyde.
Uniqueness: (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(5S)-3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)/t3-/m0/s1 |
InChI Key |
XYXYALXHEHBWMU-VKHMYHEASA-N |
Isomeric SMILES |
C1CC2=NNC(=O)N2[C@@H]1C(=O)O |
Canonical SMILES |
C1CC2=NNC(=O)N2C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.